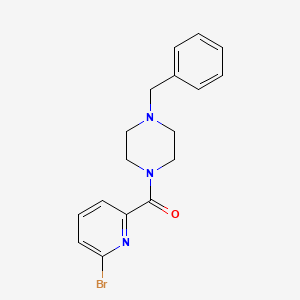

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine

描述

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine is a piperazine-based compound featuring a benzyl group at the N1-position and a 6-bromopyridine-2-carbonyl moiety at the N4-position. This structure combines a piperazine core—a versatile scaffold known for modulating receptor binding and pharmacokinetic properties—with substituents that enhance electronic and steric interactions. The bromopyridine group introduces electron-withdrawing characteristics, while the benzyl group contributes hydrophobic interactions.

属性

IUPAC Name |

(4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O/c18-16-8-4-7-15(19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWMCSKPGDBZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with piperazine and 6-bromopyridine-2-carboxylic acid.

Coupling Reaction: The carboxylic acid group of 6-bromopyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Formation of Amide Bond: The activated carboxylic acid reacts with piperazine to form the amide bond, resulting in the intermediate compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

化学反应分析

Types of Reactions: 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduced forms of the benzyl group or the pyridine ring.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a therapeutic agent. Piperazine derivatives, including 1-benzyl-4-(6-bromopyridine-2-carbonyl)piperazine, have been associated with various biological activities, including:

- Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells. The specific activity of this compound against different cancer cell lines requires further empirical studies to elucidate its pharmacological profile.

- Antimicrobial Properties : Similar compounds have shown promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple steps that allow for the generation of various analogs. This versatility is crucial for:

- Creating Analogues : Modifications to the compound's structure could enhance its biological activity or alter its pharmacokinetic properties, leading to more effective therapeutic agents.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Benzyl)piperazine | Structure | Lacks halogen substitution; primarily studied for anxiety disorders. |

| 4-(Bromo)benzylpiperazine | Structure | Contains bromine but lacks pyridine; explored for neuropharmacological effects. |

| N-(6-Bromopyridin-2-carbonyl)-piperidine | Structure | Similar core but lacks benzyl substitution; studied for antimicrobial properties. |

Biological Research

Biochemical Studies

The compound can be utilized in biochemical assays to study protein-ligand interactions or as an inhibitor in enzymatic reactions. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms at the molecular level.

Cell Culture Experiments

In cell biology, this compound is used in experiments to assess its effects on cell proliferation and apoptosis. Initial studies suggest that it may influence cellular signaling pathways related to growth and survival.

Materials Science and Nanotechnology

Polymer Development

In materials science, this compound can be employed in developing novel polymers due to its ability to form stable interactions with other monomers.

Nanotechnology Applications

This compound may serve as a building block for creating nanoscale materials beneficial for drug delivery systems or imaging techniques due to its functional groups that facilitate interactions with biological systems at the nanoscale.

Anticancer Properties

A study demonstrated that piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and liver cancers. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest.

Antimicrobial Activity

Research has shown that piperazine derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potential effectiveness against multidrug-resistant organisms.

作用机制

The mechanism of action of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromopyridine and benzyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Piperazine Derivatives

Role of the Piperazine Core

The piperazine ring is critical for receptor affinity and metabolic stability. For example:

- In thiazolo[5,4-d]pyrimidine derivatives, replacing piperidine with piperazine (e.g., compound 3 vs. 1) improved hA2A adenosine receptor (hA2AAR) binding affinity by ~10-fold (Ki = 58 nM vs. 594 nM) .

- Substitution of piperazine with morpholine or piperidine (e.g., in cholinesterase inhibitors) reduced activity, highlighting the superiority of the piperazine scaffold in maintaining target engagement .

Impact of Substituents on the Piperazine Ring

Substituents at the N4-position significantly influence activity:

The 6-bromopyridine-2-carbonyl group in the target compound may enhance receptor interactions through halogen bonding (via bromine) and π-stacking (pyridine ring), analogous to chalcone derivatives where electron-withdrawing groups improved antitumor activity .

Metabolic Stability and Bioisosteres

Piperazine rings are metabolic hotspots. For example:

- Deethylation and oxidation of piperazine derivatives were observed in metabolic studies, prompting exploration of bioisosteres like piperidine or morpholine. However, these substitutes often reduced potency .

- In CXCR4 antagonists, ethyl piperazine (15 ) showed lower metabolic clearance than piperidine analogues, underscoring the scaffold’s adaptability for drug design .

Comparison with Other Bromopyridine- or Benzyl-Substituted Piperazines

Bromopyridine Positional Isomers

Benzyl Group Variations

- 1-Benzyl-4-(3-fluorobenzyl)piperazine (414885-03-3): Dual benzyl/fluorobenzyl groups enhance hydrophobicity but may increase metabolic lability .

- 1-Benzyl-4-methanesulfonyl-piperazine (118546-61-5): A sulfonyl group improves solubility but reduces receptor affinity compared to aromatic substituents .

生物活性

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine is a compound of significant interest due to its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzyl group and a 6-bromopyridine-2-carbonyl moiety. Its structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the brain .

- Antiproliferative Activity : Studies have indicated that this compound may possess antiproliferative properties against certain cancer cell lines, suggesting its potential use in cancer therapy .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Activity | Target/Effect | IC50 Value |

|---|---|---|

| Enzyme Inhibition | FAAH | Not specified |

| Antiproliferative Activity | MDA-MB-231 (breast cancer) | 19.9 - 75.3 µM |

| OVCAR-3 (ovarian cancer) | 19.9 - 75.3 µM |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Anticancer Properties : Research indicates that similar piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported that benzoylpiperidine derivatives showed IC50 values ranging from 7.9 to 92 µM against breast and ovarian cancer cells .

- Neuroprotective Effects : Other studies have focused on piperazine derivatives' ability to inhibit cholinesterase enzymes, which are crucial in Alzheimer's disease treatment. Compounds with piperazine moieties have demonstrated dual inhibition capabilities, enhancing their therapeutic potential .

- Pharmacological Investigations : A review highlighted the role of piperazine-containing compounds in drug development, noting their widespread presence in bioactive molecules and their diverse roles depending on structural modifications .

常见问题

Basic: What synthetic strategies are commonly employed for preparing 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine?

Answer:

The synthesis typically involves coupling a bromopyridine carbonyl derivative with a benzylpiperazine precursor. Key steps include:

- Nucleophilic Acylation : Reacting 1-benzylpiperazine with 6-bromopyridine-2-carbonyl chloride under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane .

- Catalytic Coupling : Palladium-based catalysts (e.g., Pd/C) may facilitate cross-coupling reactions, particularly if intermediates require functional group transformations (e.g., nitro to amine reduction) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated after synthesis?

Answer:

A combination of spectroscopic and chromatographic methods is used:

- NMR : H and C NMR confirm the presence of the benzyl group (δ 7.2–7.4 ppm aromatic protons), piperazine ring (δ 2.5–3.5 ppm), and bromopyridine moiety (δ 8.0–8.5 ppm) .

- HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H] at m/z 386.05 for CHBrNO) .

- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to maximize yield and minimize byproducts?

Answer:

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of the carbonyl chloride intermediate, while ethanol/water mixtures improve solubility of hydrophilic byproducts .

- Catalyst Loading : Testing Pd/C (1–5 mol%) for nitro reduction steps; excess catalyst may promote over-reduction or decomposition .

- Temperature Control : Reflux conditions (70–80°C) for acylation vs. ambient temperature for click chemistry-derived modifications (e.g., triazole formation) .

- Automation : Continuous flow reactors enable precise control of residence time and stoichiometry, improving reproducibility .

Advanced: How do computational methods aid in predicting biological targets or mechanisms of action?

Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., dopamine D3 or sigma-1 receptors) by aligning the bromopyridine carbonyl group with hydrophobic pockets and the piperazine nitrogen with polar residues .

- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., bromine’s electronegativity) with binding affinity trends observed in vitro .

- MD Simulations : Molecular dynamics (100 ns trajectories) assess stability of ligand-receptor complexes, highlighting critical hydrogen bonds (e.g., between the carbonyl and Arg residues) .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the bromopyridine moiety .

- Moisture Control : Use desiccants (silica gel) in sealed containers; the carbonyl group is prone to hydrolysis in humid environments .

- Long-Term Stability : Periodic HPLC analysis (every 6 months) monitors degradation products, such as de-brominated derivatives or oxidized piperazine rings .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 1% DMSO) to minimize variability .

- Orthogonal Assays : Cross-validate receptor affinity via radioligand binding (e.g., H-spiperone for dopamine receptors) and functional assays (e.g., cAMP inhibition) .

- Purity Reassessment : Contradictions may arise from undetected impurities; re-analyze batches via LC-MS to confirm >98% purity .

Advanced: What strategies differentiate this compound from structurally similar analogs in SAR studies?

Answer:

- Substituent Scanning : Compare with analogs lacking the bromine (e.g., 6-H-pyridine derivatives) to isolate electronic effects on receptor binding .

- Pharmacophore Mapping : Overlay structures (e.g., 1-benzyl-4-picolinoylpiperazine) to identify critical distances between the benzyl group and carbonyl oxygen (optimal: 5–6 Å) .

- Metabolic Profiling : Assess stability in liver microsomes; the bromine atom may reduce CYP450-mediated oxidation compared to chloro or methyl substituents .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with irritants (e.g., bromopyridine intermediates) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (dichloromethane) or toxic gases (HBr byproducts) .

- Waste Disposal : Neutralize acidic/basic waste (pH 6–8) before disposal; halogenated byproducts require segregated containers .

Advanced: How is the compound’s reactivity exploited in derivatization for library synthesis?

Answer:

- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives .

- Reductive Amination : Reduce the carbonyl group to an amine (NaBH, MeOH) for subsequent alkylation or acylation .

- Click Chemistry : Azide-alkyne cycloaddition (CuSO, sodium ascorbate) introduces triazole rings for enhanced solubility or targeting .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix Effects : Plasma proteins (e.g., albumin) bind the lipophilic benzyl group, requiring protein precipitation (acetonitrile) prior to LC-MS/MS .

- Low Abundance : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) or stable isotope labeling (e.g., C-benzyl) .

- Metabolite Interference : Fragment ion monitoring (e.g., m/z 386 → 168 for the piperazine ring) distinguishes parent compound from hydroxylated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。